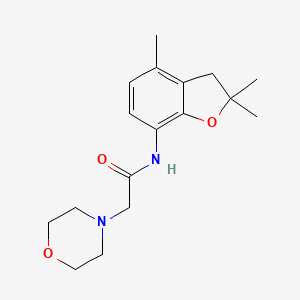
2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.384 g/mol
Its structure features a morpholino group attached to a benzofuran derivative, which is known for various pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with a suitable benzofuran derivative. This process can be optimized for yield and purity using various organic synthesis techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a study focusing on 3-(morpholinomethyl)benzofurans demonstrated significant antiproliferative effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 0.49 to 68.9 µM .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4b | A549 | 1.48 | Apoptosis induction |
| 15a | NCI-H23 | 2.52 | VEGFR-2 inhibition |
| 16a | NCI-H23 | 1.50 | Apoptosis induction |
These findings suggest that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- VEGFR Inhibition : The compound exhibits inhibitory effects on vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
- Antioxidant Properties : Benzofuran derivatives are also noted for their antioxidant activities, which may contribute to their overall biological efficacy .
Case Studies
A notable case study involved the evaluation of various benzofuran derivatives in vitro against multiple cancer cell lines. The study concluded that compounds with morpholino substitutions significantly enhanced cytotoxic effects compared to their non-substituted counterparts .
Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the benzofuran ring could drastically alter the biological activity profile, indicating the importance of molecular design in drug development.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-4-5-14(16-13(12)10-17(2,3)22-16)18-15(20)11-19-6-8-21-9-7-19/h4-5H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBZFYLMDFSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCOCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














